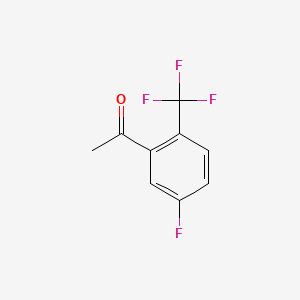
5'-Fluoro-2'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5’-Fluoro-2’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6F4O . It has a molecular weight of 206.14 g/mol . The IUPAC name for this compound is 1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 5’-Fluoro-2’-(trifluoromethyl)acetophenone is 1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 . The Canonical SMILES for this compound is CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5’-Fluoro-2’-(trifluoromethyl)acetophenone has a molecular weight of 206.14 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų . The compound has a complexity of 223 .Scientific Research Applications
Fluorographic Detection in Biochemical Research : A study by Skinner and Griswold (1983) optimized a fluorographic procedure using 2,5-diphenyloxazole in acetic acid. This method, applicable to both agarose and acrylamide gels, was compared to existing procedures, offering technical advantages and similar efficiency in radioactivity detection (Skinner & Griswold, 1983).
Organic Chemistry - Fluorination of Acetophenone Derivatives : Kitamura, K. Muta, and K. Muta (2014) conducted a study on the direct fluorination of acetophenone derivatives. They utilized iodosylarenes and TEA·5HF under mild conditions to selectively produce corresponding α-fluoroketone derivatives (Kitamura, K. Muta, & K. Muta, 2014).
Synthesis of 2-(Trifluoroacetyl)chromones and 5-Aryl-2-Hydroxy-2-(trifluoromethyl)furan-3(2H)-ones : Irgashev et al. (2009) achieved the synthesis of these compounds via Claisen condensation of acetophenones, demonstrating the chemical versatility and utility of acetophenone derivatives in complex organic syntheses (Irgashev et al., 2009).
Preparation and Reactivity of Keto- and Styrene-Based Trifluoromethoxylated Synthons : Zriba, Magnier, and Blazejewski (2009) described the synthesis of 2-trifluoromethoxy acetophenone and its derivatives. They discussed the reactivity of these compounds, highlighting the impact of the trifluoromethoxy group (Zriba, Magnier, & Blazejewski, 2009).
Fluorescence Sensing of Carboxylate Anions : Dae-Sik Kim and K. Ahn (2008) investigated o-(Carboxamido)trifluoroacetophenones as fluorescence sensors. They found enhanced fluorescence upon binding with carboxylate anions, demonstrating the application of trifluoroacetophenones in chemical sensing technologies (Dae-Sik Kim & K. Ahn, 2008).
Conformational Study of 2′-Fluoro-Substituted Acetophenone Derivatives : Otake et al. (2021) conducted a study to understand the conformational properties of these derivatives. They used NMR spectroscopy and X-ray crystallography to confirm the s-trans conformers in solutions, which could have implications for drug design (Otake et al., 2021).
Synthesis of Fluorinated Benzophenones and Related Compounds : Woydziak, Fu, and Peterson (2012) synthesized bis(2,4,5-trifluorophenyl)methanone and explored its use in creating fluorinated fluorophores. They demonstrated the application of this method in producing compounds with enhanced photostability and improved spectroscopic properties (Woydziak, Fu, & Peterson, 2012).
properties
IUPAC Name |
1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFYRRQTKUSMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluoro-2'-(trifluoromethyl)acetophenone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

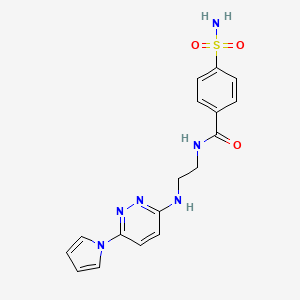
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
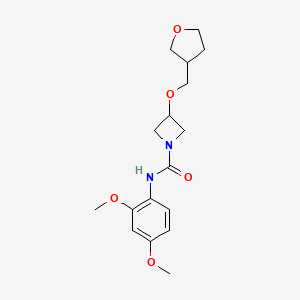
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)
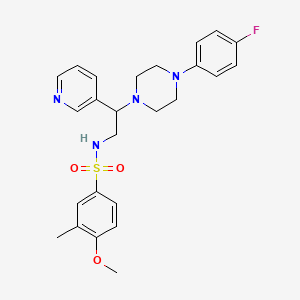
![1-(4-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2563852.png)
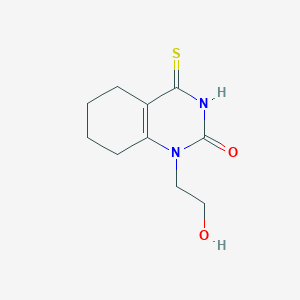
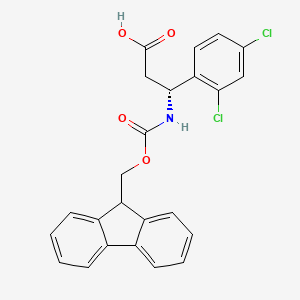

![N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2563859.png)
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)

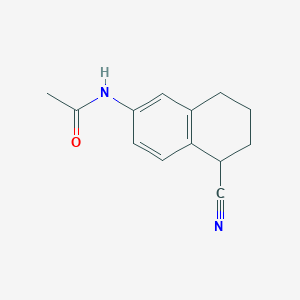
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2563867.png)